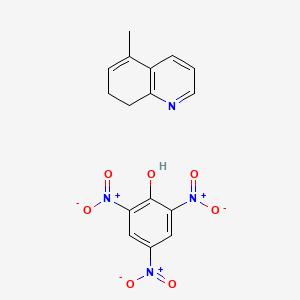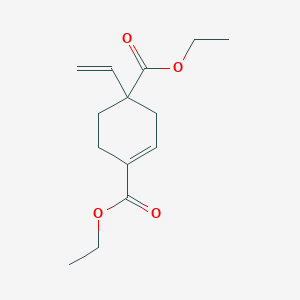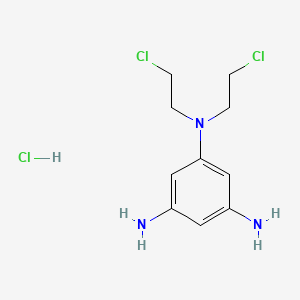![molecular formula C25H19N3O2 B14616438 [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone) CAS No. 59211-94-8](/img/structure/B14616438.png)
[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone) is a complex organic compound that features both indole and imidazole moieties These heterocyclic structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with imidazole precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed to construct the indole ring, followed by the formation of the imidazole ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. Techniques such as refluxing and the use of solvents like methanol or dimethylformamide (DMF) are common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly on the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
Biologically, [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone) exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial and fungal strains, making it a potential candidate for new antibiotic development .
Medicine
In medicine, the compound is being investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the growth of cancer cells, possibly through the induction of apoptosis and inhibition of cell proliferation .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone) involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, it targets specific pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Benzimidazole: Shares the imidazole ring and exhibits antimicrobial properties.
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole: Another compound with both indole and imidazole moieties, known for its antimicrobial activity.
Uniqueness
What sets [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone) apart is its dual functionality, combining the properties of both indole and imidazole rings. This unique structure enhances its reactivity and broadens its range of applications in various fields .
Properties
CAS No. |
59211-94-8 |
|---|---|
Molecular Formula |
C25H19N3O2 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
[3-benzoyl-2-(1H-indol-3-yl)-2H-imidazol-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H19N3O2/c29-24(18-9-3-1-4-10-18)27-15-16-28(25(30)19-11-5-2-6-12-19)23(27)21-17-26-22-14-8-7-13-20(21)22/h1-17,23,26H |
InChI Key |
ZYTUIIIJACYKFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CN(C2C3=CNC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


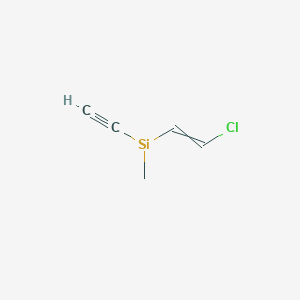
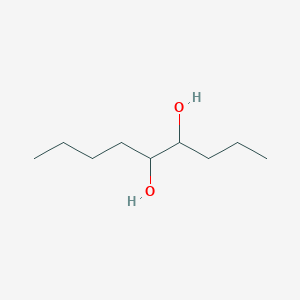
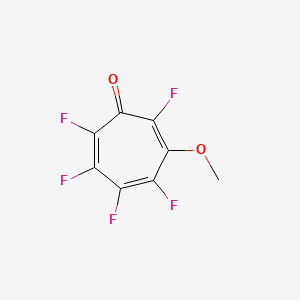
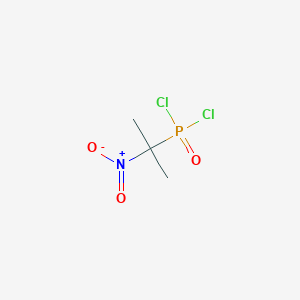
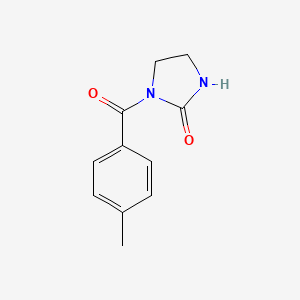
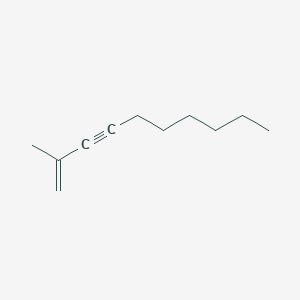
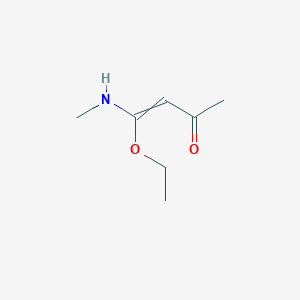
![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
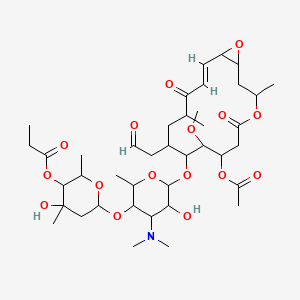
![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
